1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene
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Overview
Description
1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene is an organic compound with the molecular formula C10H11F3O2S This compound is characterized by the presence of a trifluoropropylsulfonyl group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with 3,3,3-trifluoropropylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoropropylsulfonyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl group.
1-Methyl-4-(trifluoromethyl)benzene: Lacks the sulfonyl group, affecting its reactivity and applications.
Uniqueness: 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene is unique due to the presence of both a trifluoropropylsulfonyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic and industrial applications .
Properties
IUPAC Name |
1-methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2S/c1-8-2-4-9(5-3-8)16(14,15)7-6-10(11,12)13/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCABBQZQMTAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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